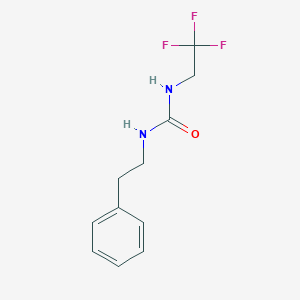
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Phenyl-trifluoroethyl-urea (PTFU) and is a white crystalline solid.
Mechanism Of Action
The mechanism of action of PTFU is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. In cancer cells, PTFU has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In weeds, PTFU has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical And Physiological Effects
PTFU has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, PTFU has been shown to induce apoptosis, or programmed cell death. In weeds, PTFU has been shown to inhibit the growth of root and shoot tissues. In material science, PTFU has been used to synthesize polymers with unique properties, such as high thermal stability and electrical conductivity.
Advantages And Limitations For Lab Experiments
PTFU has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit specific enzymes. However, PTFU also has limitations, such as its low solubility in water and its potential toxicity to non-target organisms.
Future Directions
There are several future directions for research on PTFU. In medicinal chemistry, further studies could investigate the potential of PTFU as a treatment for other types of cancer. In material science, further studies could investigate the properties of polymers synthesized using PTFU as a monomer. In agricultural science, further studies could investigate the potential of PTFU as a selective herbicide that targets specific weed species. Additionally, further studies could investigate the potential of PTFU as a tool for studying the biochemical pathways involved in cancer and weed growth.
Synthesis Methods
The synthesis of PTFU involves the reaction between 2-phenylethylamine and 2,2,2-trifluoroacetyl isocyanate in a solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of PTFU is typically around 60%.
Scientific Research Applications
PTFU has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, PTFU has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, PTFU has been used as a monomer for the synthesis of polymers with unique properties. In agricultural science, PTFU has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds.
properties
IUPAC Name |
1-(2-phenylethyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-16-10(17)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPUJLBKUZHMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-(2,2,2-trifluoroethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)
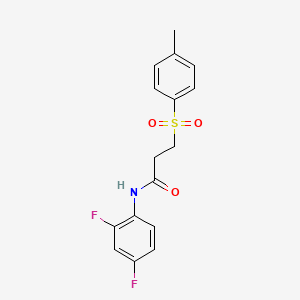

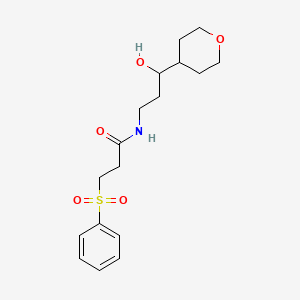

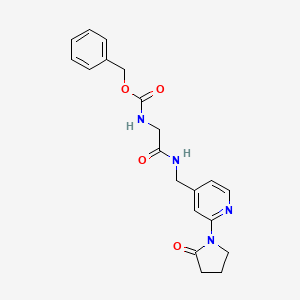
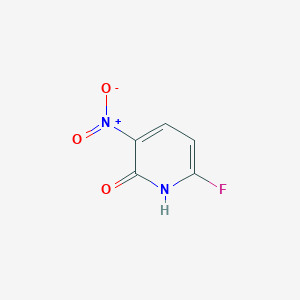

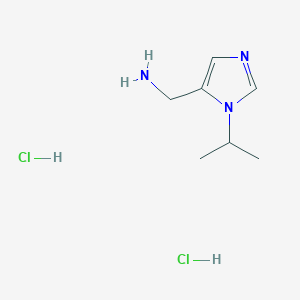
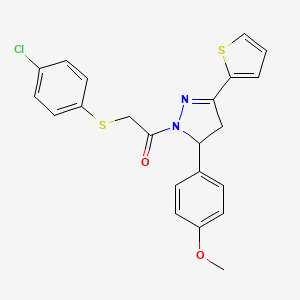
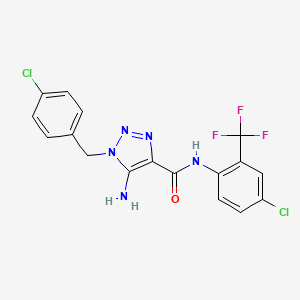

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)